![molecular formula C16H16FNO3 B5813494 2-(2-fluorophenoxy)-N-(4-methoxybenzyl)acetamide](/img/structure/B5813494.png)
2-(2-fluorophenoxy)-N-(4-methoxybenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, involves specific strategies to enhance the stability and binding affinity of the compound towards target receptors. A notable approach is the substitution of hydrogen atoms with deuterium to reduce the metabolic rate without altering the binding affinity for peripheral benzodiazepine receptor (PBR) (Zhang et al., 2005). The synthesis process typically includes steps such as reacting diiodomethane-d(2) with a phenol precursor, followed by alkylation with fluoromethyl iodide-d(2) (Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of related compounds through X-ray crystallography reveals specific spatial arrangements that contribute to their biological activity. Studies such as those on 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provide insights into the electronic and spatial structures that are crucial for binding interactions (Ivashchenko et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with specific biological targets. For example, the interaction with peripheral benzodiazepine receptors (PBR) in the brain suggests a potential for imaging and therapeutic applications in neurological conditions (Zhang et al., 2005). The modification of the chemical structure, such as deuterium substitution, has been shown to influence the metabolic stability and in vivo behavior of these compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application. The synthesis and characterization of related compounds, like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provide valuable data on their physical properties, which are essential for formulation and delivery considerations in potential pharmaceutical applications (Man-li, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under physiological conditions, and the ability to cross biological barriers, are determined by the compound's molecular structure and substituents. Investigations into the chemical properties of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and their analogs have contributed to understanding their interactions with biological targets and their potential therapeutic and diagnostic applications (Zhang et al., 2005).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-13-8-6-12(7-9-13)10-18-16(19)11-21-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGOSMVJUGYDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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